ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by:
- Position 1: A methyl group, enhancing metabolic stability compared to phenyl substituents in analogues.
- Position 5: An ethyl ester moiety, improving solubility and serving as a prodrug motif for carboxylic acid activation.
This scaffold is part of a broader class of pyrazolo[3,4-b]pyridines, which are extensively studied for antiviral, antiparasitic, and kinase inhibitory activities .
Properties
IUPAC Name |
ethyl 4-(2-cyanoethylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-3-20-13(19)10-7-16-12-9(8-17-18(12)2)11(10)15-6-4-5-14/h7-8H,3-4,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBNZUAXUPKJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC#N)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted pyridine and a hydrazine derivative, the pyrazolo[3,4-b]pyridine core can be formed through a condensation reaction.
Introduction of the Cyanoethylamino Group: The cyanoethylamino group can be introduced via nucleophilic substitution reactions. This involves reacting the pyrazolo[3,4-b]pyridine intermediate with a cyanoethylating agent, such as acrylonitrile, under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the pyrazolo[3,4-b]pyridine with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanoethylamino group. Reagents like alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. A study focused on synthesizing derivatives of pyrazolo[3,4-b]pyridine demonstrated their efficacy against Mycobacterium tuberculosis , suggesting that ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate could serve as a lead compound for developing new antitubercular agents .
Inhibition of Enzymatic Activity
The compound has been studied for its potential as an inhibitor of various enzymes involved in cellular signaling pathways. Specifically, it has shown promise as a selective inhibitor of phosphodiesterase 4 (PDE4) , which is implicated in inflammatory responses. Inhibitors of PDE4 are explored for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Neurological Applications
Pyrazolo[3,4-b]pyridines have been evaluated for their effects on neurological disorders. They are being investigated for their role in modulating pathways related to Alzheimer's disease and other neurodegenerative conditions. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications .
Anti-cancer Properties
Emerging studies suggest that derivatives of this compound may possess anti-cancer properties by targeting specific kinases involved in tumor growth and proliferation. The structural features of pyrazolo[3,4-b]pyridines facilitate the development of selective kinase inhibitors .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazolo[3,4-b]pyridine core can interact with nucleic acids and proteins, affecting cellular signaling pathways.
Comparison with Similar Compounds
Key Findings from Comparative Studies
- Antiviral Activity: The phenylamino derivative (Compound 5) showed moderate activity against HSV-1, while methylpyridin-2-ylamino analogues (ARA-04/05) exhibited improved potency (IC50 ~7 μM) . The 2-cyanoethyl group in the target compound may enhance target binding via cyano-mediated interactions, though empirical data are lacking.
- Antiparasitic Activity: Diethylaminomethylphenyl substituents (e.g., in anti-Leishmania compounds) significantly boost activity (IC50 <0.5 μM), attributed to increased hydrophobicity (log P ~3.5) and steric complementarity . COOEt derivatives generally outperform CN-substituted analogues in antimalarial assays (e.g., L87 vs. carbonitrile derivatives) .
- Structural-Activity Relationships (SAR): Position 1: Methyl substituents (as in the target compound) improve metabolic stability over phenyl groups, which are prone to oxidative metabolism . Position 4: Bulky, hydrophobic groups (e.g., sulfonamidobutyl) enhance antiparasitic activity, while polar groups (e.g., cyanoethyl) may favor antiviral target engagement . Position 5: Ethyl esters are preferred for solubility and prodrug activation, whereas carbonitriles (CN) reduce activity in some contexts .
Biological Activity
Ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Overview of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are recognized for their significant therapeutic potential. They exhibit a wide range of biological activities including anti-diabetic, anti-cancer, anti-inflammatory, and antimicrobial effects. Variants of these compounds have been shown to inhibit key enzymes and pathways involved in various diseases.
1. Anti-Diabetic Activity
Recent studies have highlighted the anti-diabetic properties of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have demonstrated potent inhibition against the α-amylase enzyme, which is crucial for carbohydrate metabolism. In vitro assays indicated that certain derivatives exhibited IC50 values significantly lower than standard drugs like acarbose (IC50 = 200.1 μM), showcasing their potential as anti-diabetic agents .
2. Antifungal Activity
The antifungal properties of pyrazolo[3,4-b]pyridines have also been investigated. Compounds in this class have been tested against Candida albicans and Cryptococcus neoformans, two clinically relevant fungal pathogens. Results indicated varying degrees of antifungal activity, suggesting that structural modifications could enhance efficacy against these pathogens .
3. Anticancer Potential
Pyrazolo[3,4-b]pyridines are being explored for their anticancer activities as well. They have been identified as inhibitors of several kinases involved in cancer progression. The ability to target specific pathways makes these compounds valuable in developing targeted cancer therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups that enhance biological activity. The structure-activity relationship studies indicate that modifications at different positions on the pyrazole ring can lead to significant changes in biological activity.
Case Study 1: Anti-Diabetic Activity
A study focused on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their effectiveness in inhibiting α-amylase with IC50 values ranging from 5.10 to 5.21 μM, compared to acarbose's higher IC50 value of 200.1 μM. This suggests that structural modifications can lead to enhanced anti-diabetic properties .
Case Study 2: Antifungal Efficacy
In another investigation involving antifungal assays against C. albicans and C. neoformans, certain pyrazolo derivatives showed promising results with minimum inhibitory concentrations (MIC) suggesting their potential as antifungal agents .
Q & A
Q. What are the standard synthetic routes for ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
The compound is typically synthesized via multi-step reactions involving pyrazolo[3,4-b]pyridine scaffolds. Key methods include:
- Michael Addition-Cyclization Cascade : Ethyl acetoacetate reacts with pyrazole-4-carbaldehydes under basic conditions (e.g., piperidine) to form intermediates, followed by cyclization to yield pyrazolo[3,4-b]pyridine carboxylates .
- Novel Cascade Reactions : A sequential ring-opening/closing strategy using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles under mild conditions, which avoids harsh reagents and improves yield .
- Substitution Reactions : Ethyl 4-chloro derivatives (e.g., ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) serve as intermediates, reacting with amines like 2-cyanoethylamine to introduce the desired substituent .
Q. What analytical techniques are used to characterize this compound and its intermediates?
Q. What in vitro assays are commonly used to evaluate biological activity?
- Antiviral Assays :
- Antiparasitic Assays :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Selection : Piperidine enhances cyclization efficiency in Michael addition reactions compared to weaker bases .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during bromination or substitution .
- Temperature Control : Reflux in THF or ethanol balances reaction rate and side-product formation .
- Workflow Adjustments : Isolation of intermediates (e.g., 4-chloro derivatives) via filtration reduces impurities .
Q. How do substituents influence biological activity in structure-activity relationship (SAR) studies?
- Hydrophobic Parameters : Log P values (determined via shake-flask methods) correlate with antileishmanial activity. For example, 3'-diethylaminomethyl substituents reduce log P and enhance membrane permeability, yielding IC50 = 0.12 µM .
- Steric Effects : Sterimol parameters (e.g., B2) indicate bulky groups at position 4 hinder target binding .
- Electronic Effects : Electron-withdrawing groups (e.g., cyanoethyl) enhance electrophilicity, improving interaction with viral proteases .
Q. What computational methods predict the compound’s reactivity and stability?
- DFT Calculations :
- B3LYP/6-311++G(d,p) : Models electronic transitions and vibrational spectra, aligning with experimental UV-Vis/NMR data .
- NBO Analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from cyanoethylamino to pyridine ring) stabilizing the structure .
- Molecular Docking :
Q. How to resolve contradictions in reported synthetic pathways?
- Mechanistic Studies :
- Yield Optimization :
Q. What is the role of thermodynamic studies in derivative design?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, ensuring stability during biological assays .
- ΔG Calculations : CAM-B3LYP methods predict solubility in solvents (e.g., methanol vs. cyclohexane) based on Gibbs free energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
